molecular formula C16H20NO3P B5842687 N-[(2-methoxyphenoxy)-methylphosphoryl]-2,4-dimethylaniline

N-[(2-methoxyphenoxy)-methylphosphoryl]-2,4-dimethylaniline

Cat. No.: B5842687
M. Wt: 305.31 g/mol
InChI Key: QIQFVNQOBMKIGY-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenoxy)-methylphosphoryl]-2,4-dimethylaniline is an organic compound with a complex structure that includes a methoxyphenoxy group, a methylphosphoryl group, and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenoxy)-methylphosphoryl]-2,4-dimethylaniline typically involves multiple steps. One common approach is to start with the preparation of the methoxyphenoxy intermediate, which is then reacted with a phosphorylating agent to introduce the methylphosphoryl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenoxy)-methylphosphoryl]-2,4-dimethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-methoxyphenoxy)-methylphosphoryl]-2,4-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenoxy)-methylphosphoryl]-2,4-dimethylaniline involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with enzymes or receptors, while the phosphoryl group can participate in phosphorylation reactions. The dimethylaniline moiety can interact with various biological molecules, potentially leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-methoxyphenoxy)-methylphosphoryl]-2,4-dimethylaniline is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the methoxyphenoxy and methylphosphoryl groups allows for diverse chemical transformations, while the dimethylaniline moiety provides additional sites for interaction with biological targets .

Properties

IUPAC Name

N-[(2-methoxyphenoxy)-methylphosphoryl]-2,4-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20NO3P/c1-12-9-10-14(13(2)11-12)17-21(4,18)20-16-8-6-5-7-15(16)19-3/h5-11H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQFVNQOBMKIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NP(=O)(C)OC2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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